molecular formula C27H31ClFN3O9 B578665 Mosapride Citric Amide CAS No. 1215825-20-9

Mosapride Citric Amide

Cat. No.: B578665
CAS No.: 1215825-20-9
M. Wt: 596.005
InChI Key: CHDDVZKTRICFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mosapride Citric Amide primarily targets the 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract . It also acts on α7 nicotinic acetylcholine receptors . These receptors play a crucial role in promoting bowel motility and suppressing the inflammatory response of macrophages .

Mode of Action

this compound acts as a selective 5-HT4 agonist . By stimulating the 5-HT4 receptors, it promotes bowel motility . Additionally, it acts on α7 nicotinic acetylcholine receptors, which consequently suppresses the inflammatory response of macrophages . This dual action helps in the treatment of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It stimulates the 5-HT4 receptors, which are part of the serotonin system involved in regulating gastrointestinal motility . Additionally, by acting on α7 nicotinic acetylcholine receptors, it influences the cholinergic system, which plays a role in the inflammatory response .

Result of Action

The action of this compound results in accelerated gastric emptying throughout the whole of the gastrointestinal tract . This leads to improved bowel motility and a reduction in the symptoms of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in preventing postoperative ileus can be affected by factors such as the type of surgery, the use of anesthesia, and the presence of inflammation . More research is needed to fully understand the impact of environmental factors on the action of this compound .

Biochemical Analysis

Biochemical Properties

Mosapride Citric Amide interacts with various enzymes and proteins in the body. This interaction accelerates gastric emptying throughout the gastrointestinal tract .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase postprandial plasma active glucagon-like peptide-1 and serum insulin concentrations . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a selective 5HT4 agonist, it stimulates serotonin receptors in the digestive tract and increases acetylcholine release . This promotes motility in the upper and lower digestive tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study showed that the administration of this compound for 2 weeks enhanced postprandial plasma active glucagon-like peptide-1 and serum insulin concentration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study on cattle showed that oral administration of this compound at a dose of 1 mg/kg significantly increased the motility index of the rumen .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully understood. As a derivative of Mosapride, it is likely to be involved in similar pathways. Mosapride is known to stimulate 5-HT4 receptors, promoting bowel motility .

Transport and Distribution

Given its effects on the gastrointestinal tract, it is likely that it interacts with transporters or binding proteins involved in gastrointestinal motility .

Subcellular Localization

Given its role as a gastroprokinetic agent, it is likely to be localized in cells of the gastrointestinal tract where it can exert its effects .

Properties

IUPAC Name

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDDVZKTRICFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClFN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737196
Record name 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215825-20-9
Record name 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.